1-methyl-3-(morpholin-4-ylcarbonyl)-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-5-carboxamide
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Overview
Description
1-METHYL-3-(MORPHOLINOCARBONYL)-N~5~-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is notable for its unique structure, which includes a morpholine ring, a nitro group, and a pyrazole ring
Preparation Methods
The synthesis of 1-METHYL-3-(MORPHOLINOCARBONYL)-N~5~-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclocondensation of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the nitro group: Nitration of the pyrazole ring can be performed using nitric acid or a nitrating mixture under controlled conditions.
Attachment of the morpholine ring: This step involves the reaction of the pyrazole derivative with morpholine, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Chemical Reactions Analysis
1-METHYL-3-(MORPHOLINOCARBONYL)-N~5~-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Scientific Research Applications
1-METHYL-3-(MORPHOLINOCARBONYL)-N~5~-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-METHYL-3-(MORPHOLINOCARBONYL)-N~5~-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
1-METHYL-3-(MORPHOLINOCARBONYL)-N~5~-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLE-5-CARBOXAMIDE can be compared with other pyrazole derivatives, such as:
1-Methyl-1H-pyrazol-4-yl)morpholine: This compound shares the pyrazole and morpholine rings but lacks the nitro group and the specific substitution pattern.
4-(4-Morpholinyl(phenyl)methyl)morpholine: This compound contains a morpholine ring but differs in the substitution pattern and the absence of the pyrazole ring.
Properties
Molecular Formula |
C15H19N7O5 |
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Molecular Weight |
377.36 g/mol |
IUPAC Name |
2-methyl-5-(morpholine-4-carbonyl)-N-[2-(4-nitropyrazol-1-yl)ethyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H19N7O5/c1-19-13(8-12(18-19)15(24)20-4-6-27-7-5-20)14(23)16-2-3-21-10-11(9-17-21)22(25)26/h8-10H,2-7H2,1H3,(H,16,23) |
InChI Key |
AFSZXEOXERYQIL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)N2CCOCC2)C(=O)NCCN3C=C(C=N3)[N+](=O)[O-] |
Origin of Product |
United States |
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